molecular formula C15H14O3 B190080 2-Benzyl-3-methoxybenzoic acid CAS No. 183874-21-7

2-Benzyl-3-methoxybenzoic acid

Cat. No.: B190080
CAS No.: 183874-21-7
M. Wt: 242.27 g/mol
InChI Key: IFMZQWXUSIZGHE-UHFFFAOYSA-N
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Description

2-Benzyl-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzyl group at the ortho position (C2) and a methoxy group at the meta position (C3). The compound’s structure combines aromatic, electron-donating (methoxy), and hydrophobic (benzyl) substituents, which influence its physicochemical properties and reactivity.

Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

CAS No.

183874-21-7

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-benzyl-3-methoxybenzoic acid

InChI

InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

IFMZQWXUSIZGHE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O

Synonyms

3-Methoxy-2-(phenyl Methyl) benzoic acid

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Preparation

2-Benzyl-3-methoxybenzoic acid is typically synthesized via ester hydrolysis or demethylation-protection strategies :

Procedure from :

  • Substrate : 2-Benzyloxy-3-methoxy-benzoic acid benzyl ester.

  • Conditions :

    • Hydrolysis: 6 M NaOH in methanol (20°C, overnight, N₂ atmosphere).

    • Acidification: HCl in CH₂Cl₂/H₂O.

  • Yield : 99% (white solid).

  • Key Data :

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 3.97 (s, 3H, OCH₃), 5.27 (s, 2H, CH₂), 7.19–7.68 (m, aromatic protons).

    • ESI-MS(+) m/z: 259.1 [M+H]⁺.

Carboxylic Acid Functionalization

The carboxyl group undergoes standard transformations:

Reaction TypeConditionsProductYieldSource
Amidation EDCI/DMAP, CH₂Cl₂, RT2-Benzyl-3-methoxybenzamide76%*
Esterification Methanol/H₂SO₄, refluxMethyl 2-benzyl-3-methoxybenzoate85%*

*Yields inferred from analogous procedures in cited sources.

Benzyl Group Manipulation

The benzyl ether can be cleaved under hydrogenolysis conditions:

  • Catalyst : Pd/C (5%) in ethanol under H₂ (1 atm, 24 h) .

  • Product : 3-Methoxybenzoic acid derivatives (post-hydrogenation).

Radical Coupling

Under Grignard conditions with CO₂:

  • Substrate : Aryl bromide precursors.

  • Mechanism : Radical intermediates lead to homocoupling (e.g., biadamantyl formation) or CO₂ insertion .

  • Yield : 25–59% for carboxylic acids, depending on substituent position .

Demethylation

Controlled demethylation of the methoxy group is achievable via:

  • Biocatalytic : Nocardia corallina strains demethylate methoxybenzoates to hydroxybenzoates .

  • Chemical : BBr₃ in CH₂Cl₂ (-78°C to RT) selectively removes methyl groups .

Microbial Degradation

  • Organism : Nocardia corallina Strain A81.

  • Pathway : Demethylation → 3-Hydroxybenzoic acid derivatives .

Thermal Stability

  • Thermolysis : Decomposes above 200°C, releasing CO₂ and forming benzyl-methoxylated biphenyls .

Key Challenges and Limitations

  • Regioselectivity : Methoxy groups hinder electrophilic substitution at the ortho position .

  • Radical Stability : Benzyl groups stabilize radicals, leading to unintended homocoupling .

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The benzyl group in this compound introduces steric hindrance compared to smaller substituents (e.g., methyl or hydroxy) in analogs .
  • Functional Group Diversity : Esters (e.g., Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate) exhibit higher hydrophobicity than carboxylic acids .

Physicochemical Properties

Acidity (pKa)

Compound Name pKa (Estimated) Relative Acidity vs. Benzoic Acid (pKa ≈ 4.2)
This compound ~4.8–5.2 Less acidic (electron-donating groups)
2-Methoxybenzoic acid 4.5 Less acidic
3-Hydroxy-2-methylbenzoic acid ~3.8–4.0 More acidic (hydroxy group)
2-Hydroxy-3-methoxybenzoic acid ~2.9–3.1 More acidic (ortho-hydroxy enhances acidity)

Rationale :

  • Electron-donating groups (methoxy, benzyl) destabilize the carboxylate anion, reducing acidity. In contrast, electron-withdrawing groups (hydroxy) enhance acidity .
  • The ortho hydroxy group in 2-hydroxy-3-methoxybenzoic acid enables intramolecular hydrogen bonding, further lowering pKa .

Solubility

Compound Name Water Solubility (g/L) LogP (Estimated)
This compound <1.0 ~2.5–3.0
2-Methoxybenzoic acid 8.3 1.4
3-Hydroxy-2-methylbenzoic acid 12.5 1.2
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate Insoluble 1.8

Rationale :

  • Hydrophobic substituents (benzyl, methoxy) reduce water solubility. Esters are less polar than carboxylic acids .

Reactivity and Functional Group Influence

  • Catalytic Applications : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, suggesting that this compound’s methoxy group could similarly act as a weak directing group in catalysis .
  • Synthetic Utility: The benzyl group in this compound may undergo hydrogenolysis, enabling deprotection strategies in multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-3-methoxybenzoic acid, and what purification methods are recommended?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts benzylation of 3-methoxybenzoic acid derivatives, followed by acid-catalyzed deprotection. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (ethyl acetate/hexane gradients). For intermediates, HPLC or preparative TLC may resolve stereochemical impurities .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) confirm substitution patterns. Compare chemical shifts to NIST reference data for methoxy and benzyl groups .
  • FT-IR : Validate carbonyl (C=O, ~1680–1700 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) stretches.
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]+^+ or [M-H]^-) via reverse-phase C18 columns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as benzoic acid derivatives can cause irritation .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Follow institutional guidelines for carboxylic acid waste; neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or NIST reference spectra .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous coupling or overlapping signals.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy) to confirm peak assignments .

Q. What strategies are effective in optimizing the regioselective benzylation of 3-methoxybenzoic acid precursors?

  • Methodological Answer :

  • Catalytic Systems : Employ Lewis acids (e.g., AlCl3) to direct benzylation to the para position relative to the methoxy group.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution kinetics.
  • Kinetic vs. Thermodynamic Control : Monitor reaction time/temperature to favor desired regioisomers .

Q. How can computational tools aid in predicting the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the benzyl group) under acidic/alkaline conditions.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability.
  • QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy) with bioavailability or solubility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies.
  • Dose-Response Curves : Validate potency (IC50/EC50) using standardized protocols.
  • Structural Analog Testing : Synthesize and test derivatives to isolate pharmacophore contributions .

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